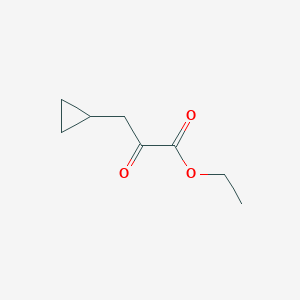

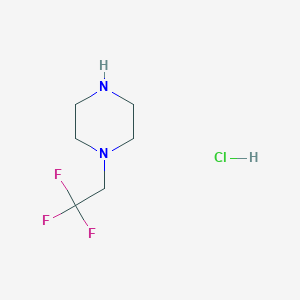

![molecular formula C7H6Cl2N2 B1322050 5-氯咪唑并[1,2-a]吡啶盐酸盐 CAS No. 3931-68-8](/img/structure/B1322050.png)

5-氯咪唑并[1,2-a]吡啶盐酸盐

描述

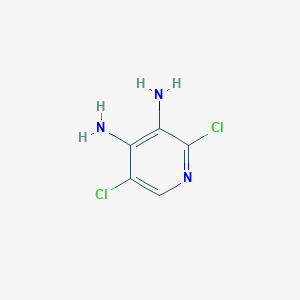

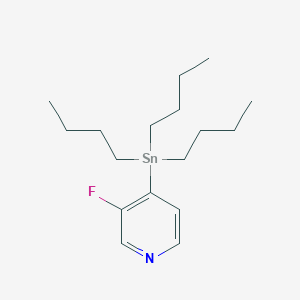

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 . It belongs to the class of imidazo[1,2-a]pyridines, which are an important class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have a unique chemical complexity despite being small .Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

Optoelectronics

5-Chloroimidazo[1,2-a]pyridine hydrochloride is utilized in the field of optoelectronics , particularly in the development of materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices (F/P-WOLED). The compound’s ability to emit in the blue region with a high quantum yield makes it a valuable component for these applications .

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Chloroimidazo[1,2-a]pyridine are explored for their biological and pharmacological activities . These compounds are often studied for their potential as anti-cancer drugs , given their promising physicochemical and medicinal properties .

Agrochemicals

The structure of 5-Chloroimidazo[1,2-a]pyridine hydrochloride is a significant component in a large number of agrochemicals . Its synthesis and the ability to undergo various transformations make it a versatile molecule for creating compounds with specific properties beneficial to the agricultural industry .

Material Science

This compound has shown potential in material science , especially due to its high thermal stability and good film-forming properties. Films derived from this compound exhibit an ordered structure, which is advantageous for creating stable and efficient materials .

Sensors

The unique optical properties of 5-Chloroimidazo[1,2-a]pyridine hydrochloride make it suitable for use in sensors . Its luminescent characteristics can be leveraged in the design of sensors that require precise detection capabilities .

Imaging and Microscopy

In the field of imaging and microscopy , derivatives of 5-Chloroimidazo[1,2-a]pyridine are used as emitters for confocal microscopy and imaging. These applications benefit from the compound’s luminescent properties, which allow for enhanced visualization techniques .

作用机制

Target of Action

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been identified as potential antituberculosis agents , suggesting that their primary targets may be proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Other imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Given its potential as an antituberculosis agent, it is likely that this compound affects pathways crucial for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight (15258 g/mol) and its hydrochloride form suggest that it may have good water solubility, which could potentially enhance its bioavailability .

Action Environment

The action of 5-Chloroimidazo[1,2-a]pyridine hydrochloride may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. The compound is recommended to be stored in a dry, cool environment , suggesting that it may be sensitive to moisture and heat.

安全和危害

While specific safety and hazard information for 5-Chloroimidazo[1,2-a]pyridine hydrochloride is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

属性

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGYDQGPMRUIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621322 | |

| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

3931-68-8 | |

| Record name | Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3931-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

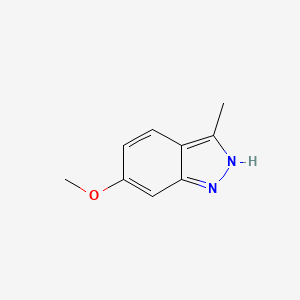

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)